

# A Case of Mistaken Identity: Unraveling the Early Synthesis of Cyclobutane Dicarboxylic Acids

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## Compound of Interest

Compound Name: 2-Methylcyclobutane-1-carboxylic acid

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A critical examination of early synthetic routes to cyclobutane dicarboxylic acids reveals a fascinating history of mistaken identity, where incorrect structures were proposed and accepted for decades. This guide compares the flawed 19th and early 20th-century syntheses with modern, reliable methods, providing experimental data and protocols to highlight the analytical challenges and eventual corrections that shaped our understanding of cyclobutane chemistry.

For nearly 70 years, the synthesis of 1,3-cyclobutanedicarboxylic acid was fraught with errors, with numerous esteemed chemists of the time reporting syntheses that, in fact, yielded other compounds.<sup>[1]</sup> This guide delves into this historical chemical puzzle, presenting the original flawed methodologies alongside the corrected structures and the modern synthetic strategies that ensure the correct isomers are obtained.

## The Original Sin: Markownikoff's "1,3-Cyclobutanedicarboxylic Acid"

In 1881, Wladimir Markownikoff and A. Krestownikoff reported the first synthesis of what they believed to be 1,3-cyclobutanedicarboxylic acid.<sup>[1]</sup> Their method involved the self-condensation of ethyl- $\alpha$ -chloropropionate catalyzed by sodium ethoxide. The resulting diacid had a melting point of 170°C. This acid could be isomerized to a compound with a melting point of 138°C, which was presumed to be the cis-1,2-cyclobutanedicarboxylic acid.<sup>[1]</sup>

However, the proposed reaction mechanism, which required a nucleophilic attack on an unactivated methyl group, was unusual and drew the attention of later chemists.<sup>[1]</sup> It wasn't until 1950 that Deutsch and Buchman definitively proved that Markownikoff's synthesis had actually produced trans-1-methyl-1,2-cyclopropanedicarboxylic acid.<sup>[1]</sup> The supposed isomer with a melting point of 138°C was also a cyclopropane derivative.<sup>[1]</sup>

Subsequent attempts by other notable chemists, including William Henry Perkin Jr., also resulted in incorrect structural assignments. For instance, a product with a melting point of 138°C, obtained from a different route, was initially thought to be cis-1,3-cyclobutanedicarboxylic acid, but was later identified as  $\alpha$ -methyleneglutaric acid.<sup>[1]</sup>

These errors were perpetuated due to a remarkable coincidence of melting points between the incorrectly assigned structures and the true cyclobutane derivatives, as well as the limitations of the analytical techniques available at the time.<sup>[1]</sup>

## Modern and Reliable Syntheses

The genuine cis- and trans-1,3-cyclobutanedicarboxylic acids were eventually synthesized by Buchman in the 1950s, employing an unambiguous route that left no doubt as to the structure of the products.<sup>[1]</sup> Today, a variety of reliable methods exist for the synthesis of cyclobutane dicarboxylic acids, with one of the most common and efficient being the [2+2] photocycloaddition of cinnamic acid derivatives.<sup>[2][3][4]</sup> This method allows for the stereoselective synthesis of various substituted cyclobutane dicarboxylic acids.

## Comparative Data

The following table summarizes the melting points of the compounds involved in this historical case of mistaken identity, highlighting the coincidences that led to the prolonged confusion.

| Compound   | Reported Melting Point (°C) | Correct Structure                                |
|--|-----------------------------|--|
| Markownikoff's "trans-1,3-diacid"                | 170                         | trans-1-Methyl-1,2-cyclopropanedicarboxylic acid |
| Markownikoff's "cis-1,2-diacid"                  | 138                         | A cyclopropane derivative                        |
| Perkin's "cis-1,3-diacid"                        | 138                         | $\alpha$ -Methyleneglutaric acid                 |
| Authentic cis-1,3-Cyclobutanedicarboxylic acid   | 135-136                     | -  |
| Authentic trans-1,3-Cyclobutanedicarboxylic acid | 171                         | -  |
| Authentic cis-1,2-Cyclobutanedicarboxylic acid   | 138                         | -  |

## Experimental Protocols

### Flawed Synthesis: Markownikoff's Attempted Synthesis of 1,3-Cyclobutanedicarboxylic Acid (1881)

Caution: This protocol is provided for historical and illustrative purposes only and will not produce 1,3-cyclobutanedicarboxylic acid.

Materials:

- Ethyl- $\alpha$ -chloropropionate
- Sodium ethoxide
- Ethanol
- Hydrochloric acid

Procedure:

- Ethyl- $\alpha$ -chloropropionate is subjected to self-condensation in the presence of sodium ethoxide in an ethanolic solution.
- The resulting ester is saponified by heating with hydrochloric acid.
- The product is isolated by crystallization.
- The obtained acid has a melting point of 170°C and was incorrectly identified as trans-1,3-cyclobutanedicarboxylic acid.[\[1\]](#)

## Reliable Synthesis: Photodimerization of trans-Cinnamic Acid to $\alpha$ -Truxillic Acid (trans-2,4-diphenyl-1,3-cyclobutanedicarboxylic acid)

This method is a modern and reliable route to a substituted 1,3-cyclobutanedicarboxylic acid.[\[3\]](#)

Materials:

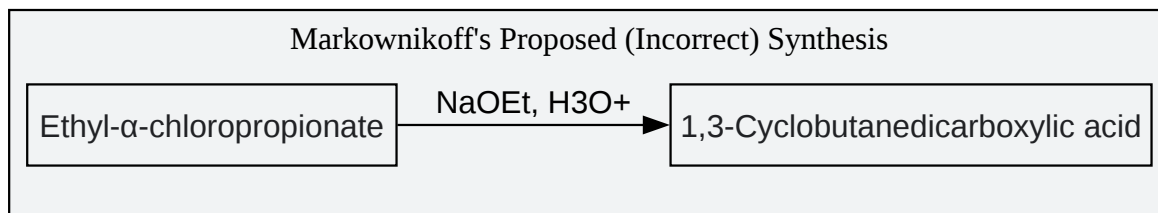
- trans-Cinnamic acid
- Solvent (e.g., for crystallization, if needed)

Procedure:

- Solid trans-cinnamic acid is exposed to ultraviolet (UV) light. This can be achieved by irradiating a solid sample with a mercury lamp.
- The photodimerization occurs in the solid state.
- The reaction proceeds in near-quantitative yield, and the resulting  $\alpha$ -truxillic acid can often be used without further purification.[\[3\]](#)

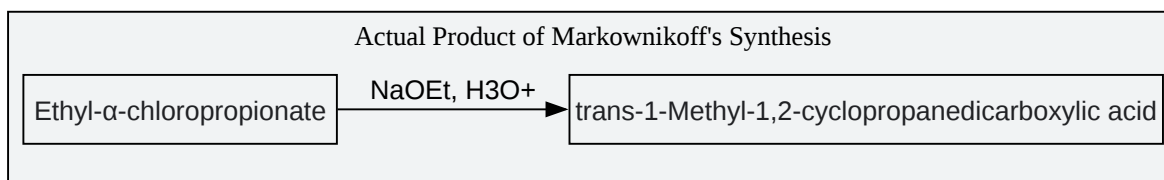
## Visualizing the Synthetic Pathways

The following diagrams illustrate the originally proposed (and incorrect) synthetic pathway and the actual reaction that occurred, as well as a modern, reliable synthetic route.



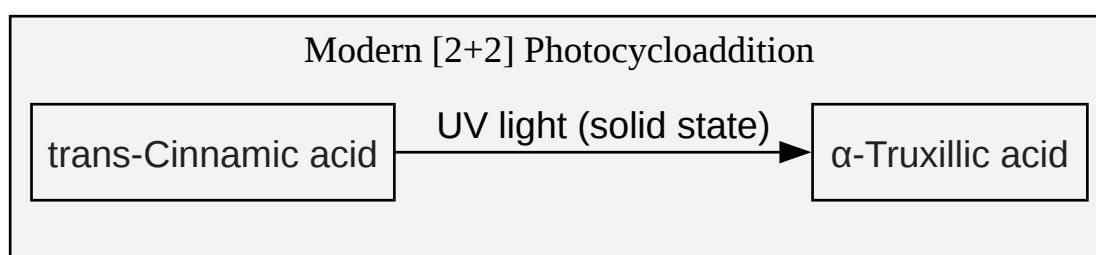
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Caption: Markownikoff's proposed synthesis of 1,3-cyclobutanedicarboxylic acid.



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Caption: The actual product of Markownikoff's synthesis.



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Caption: A modern, reliable synthesis of a substituted 1,3-cyclobutanedicarboxylic acid.

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